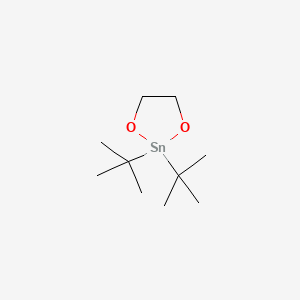

2,2-Di-tert-butyl-1,3,2-dioxastannolane

CAS No.: 142350-65-0

Cat. No.: VC16843151

Molecular Formula: C10H22O2Sn

Molecular Weight: 292.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142350-65-0 |

|---|---|

| Molecular Formula | C10H22O2Sn |

| Molecular Weight | 292.99 g/mol |

| IUPAC Name | 2,2-ditert-butyl-1,3,2-dioxastannolane |

| Standard InChI | InChI=1S/2C4H9.C2H4O2.Sn/c2*1-4(2)3;3-1-2-4;/h2*1-3H3;1-2H2;/q;;-2;+2 |

| Standard InChI Key | HMPSKYZTSCCVMA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Sn]1(OCCO1)C(C)(C)C |

Introduction

Synthesis and Purification

Synthetic Pathways

The synthesis of 2,2-di-tert-butyl-1,3,2-dioxastannolane typically involves the reaction of diorganotin oxides with 1,2-diols under controlled conditions. A common method employs azeotropic distillation to remove water from a mixture of dibutyltin oxide and 1,2-diols in nonpolar solvents such as cyclohexane. This approach ensures high yields by driving the equilibrium toward product formation. For example, refluxing dibutyltin oxide with 1,3-propanediol in benzene facilitates the formation of a polymeric intermediate, which is subsequently purified through recrystallization or chromatographic techniques .

Purification Strategies

Post-synthesis purification often involves solvent distillation and crystallization. Hexane and toluene are frequently used to precipitate the compound, followed by thermal cycling under vacuum to isolate high-purity crystals suitable for X-ray diffraction studies . The elimination of residual solvents and byproducts is critical to achieving the compound’s characteristic stability in both solid and solution states.

Structural Characteristics

Solid-State Architecture

X-ray diffraction studies reveal that 2,2-di-tert-butyl-1,3,2-dioxastannolane adopts a polymeric structure in the solid state. Each tin atom is coordinated by two tert-butyl groups and three oxygen atoms, forming a distorted trigonal bipyramidal geometry. Key structural parameters include:

| Parameter | Value |

|---|---|

| Sn–O (intra-ring) bond length | 2.04(1) Å |

| Sn–O (inter-unit) bond length | 2.51(1) Å |

| O–Sn–O bond angle | 79.0(5)° |

| C–Sn–C bond angle | 138.6(6)° |

These metrics highlight the strain inherent in the five-membered dioxastannolane ring, which influences the compound’s reactivity .

Solution-Phase Behavior

In solution, the compound exhibits dynamic oligomerization. Nuclear magnetic resonance (NMR) studies, particularly <sup>119</sup>Sn NMR, show chemical shifts between −189 ppm (in chloroform-d) and −230 ppm (neat), indicating transitions between five- and six-coordinate tin species depending on concentration and temperature . For instance, at low concentrations, monomeric or dimeric forms dominate, whereas higher concentrations promote the formation of polymeric aggregates.

Catalytic Applications

Polymerization Catalysis

2,2-Di-tert-butyl-1,3,2-dioxastannolane serves as an efficient catalyst for the cyclo-oligomerization of lactones and diacyl dichlorides. Its mechanism involves transesterification equilibria, enabling the synthesis of macrocyclic polyesters with controlled molecular weights. A representative reaction is its use in converting ε-caprolactone into polycaprolactone oligomers, where the tin center facilitates ring-opening polymerization through nucleophilic attack on the carbonyl group.

Ligand Interactions

The compound’s Lewis acidity allows it to form stable complexes with ligands such as pyridine and dimethylformamide (DMF). Spectroscopic analyses (IR, NMR) of these adducts reveal shifts in vibrational frequencies and <sup>119</sup>Sn chemical shifts, confirming the transition from five- to six-coordinate geometries. For example, the addition of pyridine to a solution of 2,2-di-tert-butyl-1,3,2-dioxastannolane results in a downfield <sup>119</sup>Sn NMR shift of ~40 ppm, consistent with the formation of a hexacoordinate tin complex .

Thermodynamic and Kinetic Studies

Oligomerization Equilibria

Variable-temperature NMR studies demonstrate that the compound exists in a dynamic equilibrium between dimeric, trimeric, and higher oligomeric forms. Activation barriers for interconversion between these species range from 10–15 kcal/mol, as determined by line-shape analysis of <sup>119</sup>Sn NMR spectra . The table below summarizes key thermodynamic parameters:

| Oligomeric Form | ΔG<sup>‡</sup> (kcal/mol) | Dominant Conditions |

|---|---|---|

| Dimer | 10.2 | Low concentration, RT |

| Trimer | 12.8 | Moderate concentration |

| Polymer | 14.5 | High concentration, neat |

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset temperatures exceeding 200°C, underscoring the compound’s robustness under typical reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume